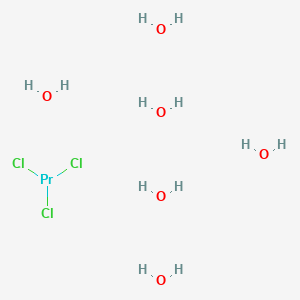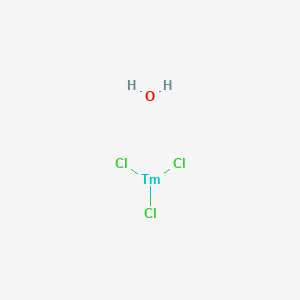
Cloruro de praseodimio(III) hexahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium(III) chloride hexahydrate is an inorganic compound with the chemical formula PrCl₃·6H₂O. It is a light green solid that is highly soluble in water and alcohol. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .
Aplicaciones Científicas De Investigación
Praseodymium(III) chloride hexahydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds.
- Biology: It is used in various biochemical assays and as a dopant in biological imaging.
- Medicine: It is being explored for its potential use in medical imaging and as a therapeutic agent.
- Industry: It is used in the production of high-strength alloys, special glasses, and ceramics. It is also used as a dopant to prepare praseodymium-modified titanium dioxide nanoparticles for photocatalytic degradation of organic pollutants .
Mecanismo De Acción
Target of Action
Praseodymium(III) chloride hexahydrate, also known as trichloropraseodymium hexahydrate, is an inorganic compound It can interact with various substances due to its lewis acidic nature .
Mode of Action
As a Lewis acid, praseodymium(III) chloride hexahydrate can accept electron pairs . It can form a stable Lewis acid-base complex K2PrCl5 by reacting with potassium chloride . This compound shows interesting optical and magnetic properties .
Result of Action
Praseodymium(III) chloride hexahydrate can be used as a dopant to prepare Pr-modified TiO2 nanoparticles . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst . This can lead to improved photocatalytic degradation of organic pollutants .
Action Environment
The action of praseodymium(III) chloride hexahydrate can be influenced by environmental factors. For instance, it rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Its solubility in water is 104.0 g/100 ml at 13 °C , indicating that it can readily dissolve in aqueous environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride hexahydrate can be synthesized by treating praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. The reaction with praseodymium metal is as follows: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ] Alternatively, praseodymium(III) carbonate can be used: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ]
Industrial Production Methods: In industrial settings, praseodymium(III) chloride hexahydrate is often produced by the thermal dehydration of the hydrate at 400°C in the presence of ammonium chloride.
Análisis De Reacciones Químicas
Types of Reactions: Praseodymium(III) chloride hexahydrate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds.
Substitution: It can react with other halides to form different praseodymium halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or metals like calcium can be used.
Major Products:
- Praseodymium(III) phosphate
- Praseodymium(III) fluoride
- Praseodymium(IV) oxide
Comparación Con Compuestos Similares
- Cerium(III) chloride
- Neodymium(III) chloride
- Samarium(III) chloride
- Europium(III) chloride
Comparison: Praseodymium(III) chloride hexahydrate is unique due to its specific optical and magnetic properties, which are not as pronounced in similar compounds. Additionally, its ability to form stable Lewis acid-base complexes with a variety of ligands makes it particularly valuable in research and industrial applications .
Propiedades
IUPAC Name |
trichloropraseodymium;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Pr/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYWHLVESVMEHZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Pr](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











